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Compound of Interest

Compound Name: 4-Ethynyl-2-methylthiazole

Cat. No.: B009494 Get Quote

An In-depth Technical Guide to 4-Ethynyl-2-methylthiazole: Properties, Characterization, and

Applications

Abstract
4-Ethynyl-2-methylthiazole (CAS No: 107263-89-8) is a heterocyclic building block of

significant interest to the fields of medicinal chemistry and materials science.[1] Its unique

structure, combining the biologically relevant thiazole scaffold with the versatile reactivity of a

terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular

architectures. This guide provides a comprehensive overview of its physicochemical properties,

analytical characterization, potential synthetic strategies, and safety considerations, tailored for

researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework
The foundational step in utilizing any chemical compound is a thorough understanding of its

identity and structure. 4-Ethynyl-2-methylthiazole is an aromatic heterocycle. The thiazole

ring is a five-membered ring containing both sulfur and nitrogen, a motif found in numerous

FDA-approved drugs and biologically active compounds.[2] The ethynyl group at the 4-position

and the methyl group at the 2-position define its specific reactivity and steric profile.
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Identifier Value Source

IUPAC Name 4-ethynyl-2-methyl-1,3-thiazole PubChem[1]

CAS Number 107263-89-8 PubChem[1]

Molecular Formula C₆H₅NS PubChem[1]

InChIKey
FYWOKPLZXCNQSZ-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES CC1=NC=C(S1)C#C PubChem

Physicochemical Properties: Computed Data
Computational models provide valuable, readily accessible estimations of a molecule's

physicochemical properties, which are critical for predicting its behavior in various systems,

from reaction solvents to biological media. These descriptors are instrumental in the early

stages of drug design for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

profiling.
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Property Value
Significance in
Drug Development

Source

Molecular Weight 123.18 g/mol

Influences diffusion

rates and compliance

with Lipinski's Rule of

Five for oral

bioavailability.

PubChem[1]

Exact Mass 123.01427034 Da

Crucial for high-

resolution mass

spectrometry (HRMS)

for unambiguous

identification.

PubChem[1]

XLogP3 1.6

Indicates lipophilicity.

A value in this range

suggests good

membrane

permeability.

PubChem[1]

Topological Polar

Surface Area (TPSA)
41.1 Å²

Predicts transport

properties. A TPSA <

140 Å² is generally

associated with good

cell permeability.

PubChem[1]

Hydrogen Bond

Donors
0

The absence of donor

groups influences

solubility and receptor

binding interactions.

PubChem[1]

Hydrogen Bond

Acceptors
2

The thiazole nitrogen

and sulfur can act as

acceptors, influencing

solubility and target

binding.

PubChem[1]

Rotatable Bond Count 1 Low rotational

freedom contributes to

conformational rigidity,

PubChem[1]
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which can be

favorable for target

binding affinity.

Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of 4-
Ethynyl-2-methylthiazole before its use in any application. The choice of methods is driven by

the need to validate the core structure and quantify any potential impurities.
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Phase 1: Identity & Purity

Phase 2: Structural Elucidation

Phase 3: Final Validation

Sample Acquisition

Mass Spectrometry (MS)
- Confirm Molecular Ion (m/z ≈ 123)

 Identity Check 

Chromatography (GC/LC)
- Assess Purity (%)

 Purity Check 

NMR Spectroscopy
- ¹H NMR
- ¹³C NMR

 For Pure Sample 

Infrared (IR) Spectroscopy
- Confirm Functional Groups (C≡C, C≡C-H)

 Orthogonal Confirmation 

Elemental Analysis
- Confirm C, H, N, S ratios

 Final Confirmation 

Verified Reference Material

Click to download full resolution via product page

Caption: Standard workflow for the analytical validation of 4-Ethynyl-2-methylthiazole.
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Spectroscopic Signatures (Predicted)
While specific experimental spectra for this exact compound are not publicly available, its

structure allows for reliable prediction of its key spectroscopic features based on data from

analogous compounds like 4-methylthiazole.[3]

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

Ethynyl Proton (-C≡C-H): A sharp singlet expected around δ 3.0-3.5 ppm. Its integration

for one proton is a key diagnostic feature.

Thiazole Ring Proton (H5): A singlet for the lone aromatic proton on the ring, anticipated in

the region of δ 7.0-7.5 ppm.

Methyl Protons (-CH₃): A singlet integrating to three protons, expected around δ 2.5-2.8

ppm.

¹³C NMR: The carbon spectrum will confirm the carbon framework.

Alkyne Carbons (-C≡C-): Two distinct signals are expected in the δ 70-90 ppm range.

Thiazole Ring Carbons: Three signals in the aromatic region (δ 110-160 ppm).

Methyl Carbon (-CH₃): A single signal in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a

prominent molecular ion (M⁺) peak at an m/z value of approximately 123, corresponding to

the molecular weight of the compound.[1]

Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group:

A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

A sharp, medium-to-weak absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond

stretch.

Synthesis, Reactivity, and Applications
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The true value of 4-Ethynyl-2-methylthiazole lies in its potential as a reactive intermediate.

The thiazole core is a proven pharmacophore, while the terminal alkyne is a gateway to a vast

array of chemical transformations.

Hypothetical Synthetic Pathway
A common strategy for synthesizing substituted thiazoles is the Hantzsch synthesis or

variations thereof.[4] A plausible modern approach to 4-Ethynyl-2-methylthiazole would likely

involve the synthesis of a halogenated precursor followed by a palladium-catalyzed cross-

coupling reaction, such as the Sonogashira coupling.

4-Bromo-2-methylthiazole
(Precursor)

Sonogashira Coupling
(Pd catalyst, Cu(I) cocatalyst, base)

Trimethylsilylacetylene

4-(Trimethylsilylethynyl)-
2-methylthiazole

(Protected Intermediate)

Deprotection
(e.g., K₂CO₃, MeOH)

4-Ethynyl-2-methylthiazole
(Final Product)

Click to download full resolution via product page

Caption: A plausible Sonogashira coupling route for the synthesis of the target compound.
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Key Reactions and Applications
Click Chemistry: The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-

Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile

and efficient linking of the thiazole moiety to other molecules (e.g., biomolecules, polymers,

or other drug fragments) that have been functionalized with an azide group.

Cross-Coupling Reactions: As demonstrated in its synthesis, the alkyne can participate in

various cross-coupling reactions (e.g., Sonogashira, Glaser) to build more complex carbon

skeletons.

Medicinal Chemistry: Thiazole derivatives are known to possess a wide range of biological

activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6][7] 4-
Ethynyl-2-methylthiazole serves as a key building block for creating libraries of novel

thiazole-containing compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound.

Hazard Identification:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

H227: Combustible liquid.[1]

Handling Protocols:

Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.

Avoid contact with skin, eyes, and clothing.

Keep away from heat, sparks, and open flames.[8] Take precautionary measures against

static discharge.

Storage Conditions:

Store in a cool, dry place away from direct sunlight.

Keep the container tightly sealed to prevent moisture ingress and evaporation.[9]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and

strong bases.[8]

Stability: The compound is reported to be stable under normal storage conditions.[8]

Conclusion
4-Ethynyl-2-methylthiazole is a strategically important chemical building block. Its

physicochemical properties, characterized by moderate lipophilicity and a rigid structure, make

it an attractive scaffold for drug design. The true power of this molecule is realized through the

synthetic versatility of its terminal alkyne, which opens a gateway to diverse molecular

architectures via powerful transformations like click chemistry and cross-coupling reactions. A

comprehensive understanding of its properties, analytical signatures, and safe handling

procedures, as outlined in this guide, is essential for unlocking its full potential in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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